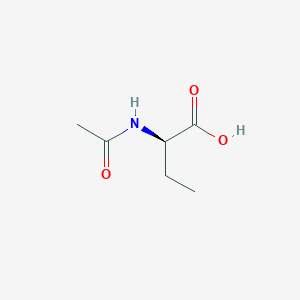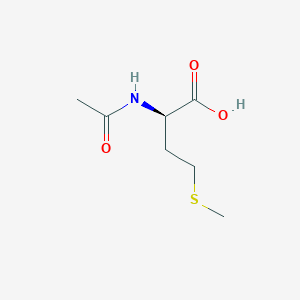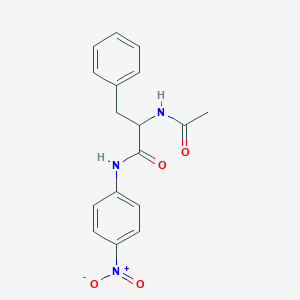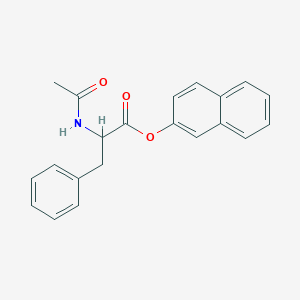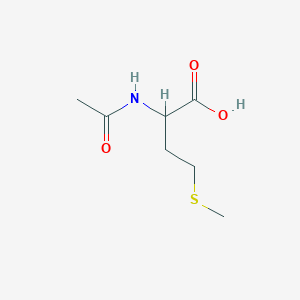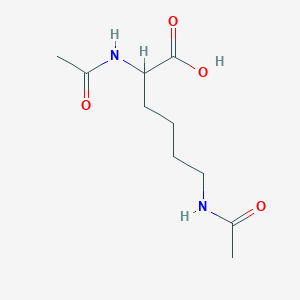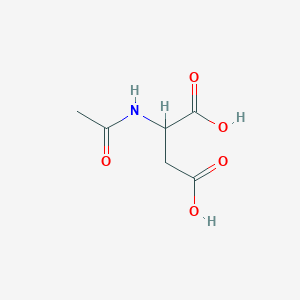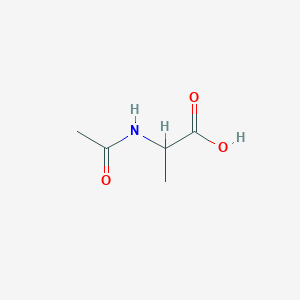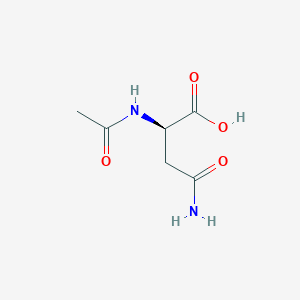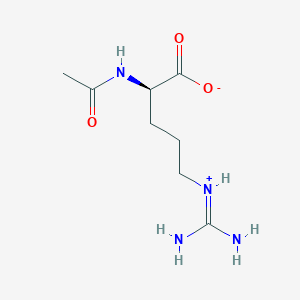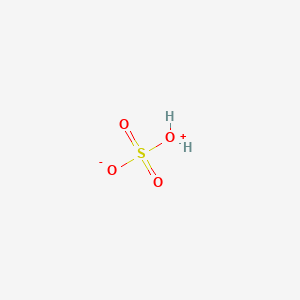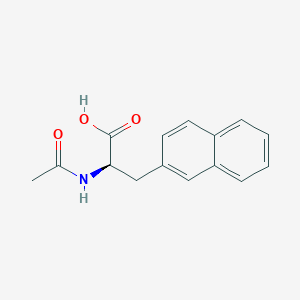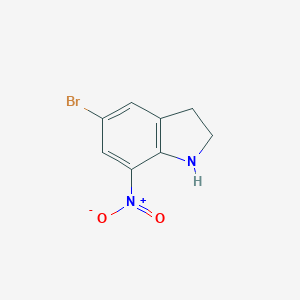
5-Bromo-7-nitroindoline
Overview
Description
5-Bromo-7-nitroindoline: is an organic compound with the molecular formula C8H7BrN2O2 . It is a derivative of indoline, characterized by the presence of a bromine atom at the 5th position and a nitro group at the 7th position on the indoline ring. This compound is notable for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-nitroindoline typically involves the nitration of 5-bromoindoline. The process can be summarized as follows:
Nitration Reaction: 5-Bromoindoline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 7th position.
Reaction Conditions: The reaction is usually carried out at low temperatures to control the rate of nitration and to prevent over-nitration. The reaction mixture is then neutralized and the product is isolated through filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 5-Bromoindoline are subjected to nitration using industrial nitrating agents.
Purification: The crude product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Reduction Reagents: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution Reagents: Amines, thiols, or other nucleophiles in the presence of a base or catalyst.
Major Products:
Reduction Product: 5-Amino-7-nitroindoline.
Substitution Products: Various substituted indoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-7-nitroindoline is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore. It is used in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure makes it valuable for creating compounds with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-nitroindoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
5-Bromoindoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitroindoline: Lacks the bromine atom, affecting its substitution reactions.
5-Bromo-7-nitro-2,3-dihydro-1H-indole: A closely related compound with similar properties but different reactivity due to the dihydro structure.
Uniqueness: 5-Bromo-7-nitroindoline is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of derivatives.
Properties
IUPAC Name |
5-bromo-7-nitro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-3-5-1-2-10-8(5)7(4-6)11(12)13/h3-4,10H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKXMHDXFLFIFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701001044 | |
| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80166-90-1 | |
| Record name | 5-Bromo-7-nitroindoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80166-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-nitroindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080166901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Bromo-7-nitro-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701001044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-nitroindoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Bromo-7-nitroindoline attractive for use in photolabile protecting groups and caged compounds?
A1: this compound (BNI) and its derivatives exhibit photolability under UV light, enabling their use as photoremovable protecting groups for various functional groups, particularly carboxylic acids. [, ] This property allows for the controlled release of active compounds upon light exposure, making them valuable tools in biological research and drug delivery.
Q2: How does the photolysis mechanism of this compound-S-thiocarbamates differ from that of N-acyl-7-nitroindolines?
A2: While both classes of compounds are photoreactive, their photolysis pathways diverge. Research suggests that this compound-S-ethylthiocarbamate, when exposed to 350 nm light, yields 5-bromo-7-nitrosoindoline, which exists in equilibrium with its dimeric forms. [] This contrasts with previously reported mechanisms for N-acyl-7-nitroindolines, highlighting the influence of the N-carbonyl substituent on the photochemical behavior.
Q3: What is the significance of the crystal structure of this compound?
A3: X-ray diffraction analysis reveals that BNI crystallizes in an orthorhombic system. [] The bromine atom at position 5 and the nitro group at position 7 are nearly coplanar with the indole ring system. Understanding the crystal structure provides insights into the molecule's packing, potential intermolecular interactions, and can be valuable for further derivatization strategies.
Q4: What applications does this compound have in surface functionalization?
A4: BNI derivatives can be employed to attach nucleophilic molecules to gold surfaces through a photoinduced reaction. [, ] This approach enables the creation of functionalized surfaces for various applications, including biosensors. For instance, BNI-mediated immobilization of biotin on gold surfaces has been demonstrated for the detection of streptavidin, showcasing its potential in biorecognition assays. []
Q5: How does this compound contribute to glycopeptide synthesis?
A5: BNI has been explored as a protecting group for the carboxylic acid moiety of N-acetylneuraminic acid (Neu5Ac), a key component of tumor-associated carbohydrate antigens. [] Its stability under solid-phase peptide synthesis conditions and facile removal by UV light make it a promising tool for synthesizing sensitive STn-containing glycopeptides, which could contribute to the development of novel anticancer vaccines or immunotherapies.
Q6: What are the potential applications of photocleavable collagen-like peptides incorporating this compound?
A6: Researchers have synthesized collagen-like peptides containing multiple BNI units within their backbone. [] These peptides adopt a triple helix structure and can be fragmented into smaller peptides upon exposure to UV light. This photocleavage property, combined with the cytocompatibility of the full-length peptide, suggests potential applications in controlling cell growth in two-dimensional micropatterns, with potential implications for tissue engineering and regenerative medicine.
Q7: What are the safety concerns associated with this compound?
A7: While detailed toxicological data might be limited, BNI is known to be incompatible with oxidizing agents. [] As a precaution, it should be handled with care, avoiding contact with skin and eyes, and stored in a cool, dry place.
Q8: What analytical techniques are used to characterize and study this compound?
A8: Various analytical methods are employed to characterize BNI and its derivatives. These include:* Spectroscopy: UV-Vis spectroscopy to determine absorption characteristics. [, ]* NMR spectroscopy: To confirm structure and monitor reactions. []* X-ray diffraction: To determine the crystal structure. []* Chromatographic techniques: Likely used for purification and analysis of reaction mixtures (not explicitly mentioned in the provided abstracts).
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

